molecular formula C15H12ClN3O B2677153 5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole CAS No. 1024445-52-0

5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole

Cat. No.: B2677153
CAS No.: 1024445-52-0
M. Wt: 285.73
InChI Key: LOGUEJGCNZQEKK-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole is a heterocyclic compound belonging to the 1,2,4-triazole class, characterized by a chlorine-substituted phenyl group at position 5, a methoxy group at position 3, and a phenyl group at position 2. This structural configuration imparts unique physicochemical and biological properties. For instance, Patel et al. (2021) demonstrated that triazole derivatives with 4-chlorophenyl and phenyl substituents exhibit notable anticancer activity by targeting cellular pathways such as EGFR and PARP-1 . The methoxy group in this compound may enhance solubility and modulate electronic effects, influencing receptor binding and metabolic stability .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methoxy-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-20-15-18-17-14(11-7-9-12(16)10-8-11)19(15)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGUEJGCNZQEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with methoxyphenyl isocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of 4-aminophenyl or 4-thiophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial , antifungal , and anticancer properties. Studies indicate that triazole derivatives can inhibit the growth of various pathogens and cancer cells. For instance, research has shown that related triazole compounds exhibit cytotoxic effects on human melanoma cells, highlighting their potential as therapeutic agents against resistant cancers .

Biological Activities

5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole interacts with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to metal ions in enzymes, inhibiting their activity.
  • Receptor Modulation : It may modulate cellular receptors involved in signal transduction pathways, influencing immune responses and cellular apoptosis.

Industrial Applications

In addition to its pharmaceutical potential, this compound serves as a building block for synthesizing more complex molecules used in agrochemicals and materials science. Its unique structure allows for the development of novel compounds with enhanced properties for agricultural applications .

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of a derivative of this compound on melanoma cells. The results indicated significant cell death at specific concentrations compared to control groups, showcasing its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Research into related triazole compounds revealed promising antimicrobial activities against various bacterial strains and fungi. These studies utilized susceptibility screening tests to confirm the efficacy of synthesized derivatives against resistant pathogens .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected 1,2,4-Triazoles

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Functional Groups
5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole 5-ClPh, 3-OCH₃, 4-Ph Not reported Not reported Methoxy, Chlorophenyl
8b () 5-Indolyl, 4-ClPh, 3-thioxo >300 74 Thioxo, Glucopyranosyl
9b () 5-Indolyl, 4-ClPh, 3-thioxo, 2-acetamido 251 79 Acetamido, Thioxo
5-(4-ClPh)-4-(3-MePh)-3-thiol () 5-ClPh, 4-(3-MePh), 3-SH Not reported Not reported Thiol, Methylphenyl
LH-21 () 5-ClPh, 1-(2,4-diClPh), 3-hexyl Not reported Not reported Hexyl, Dichlorophenyl
  • Melting Points: Compounds with bulky substituents (e.g., glucopyranosyl in 8b) exhibit higher melting points (>300°C) due to increased molecular rigidity and intermolecular interactions .
  • Substituent Effects : The methoxy group in the target compound likely reduces crystallinity compared to thiol or thioxo derivatives, enhancing solubility .

Antimicrobial and Antifungal Activity

  • Thiol vs. Methoxy Groups : Compounds with thiol groups (e.g., 5-(4-ClPh)-4-(3-MePh)-3-thiol, ) show enhanced antimicrobial activity due to sulfur's nucleophilic reactivity, which disrupts microbial enzymes . In contrast, methoxy-substituted triazoles may prioritize membrane penetration over direct enzyme inhibition .
  • Antifungal Triazoles : Derivatives with 2,4-dichlorobenzylsulfanyl groups () exhibit potent antifungal activity, attributed to hydrophobic interactions with fungal cell membranes .

Antioxidant Activity

  • Schiff Base Derivatives: Compounds like 3-(4-ClPh)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazoles () demonstrate superior antioxidant activity compared to BHA/BHT, with IC₅₀ values < 20 μM in DPPH assays. The conjugated imine moiety facilitates radical scavenging via electron donation .
  • Methoxy vs. Thioxo : Methoxy groups contribute milder antioxidant effects compared to thioxo derivatives, which possess stronger electron-withdrawing capabilities .

Anticancer and Enzyme Inhibition

  • PARP-1/EGFR Dual Inhibitors : Indolyl-triazole hybrids () show dual inhibition of EGFR and PARP-1 (IC₅₀: 0.8–2.3 μM), with the 4-chlorophenyl group enhancing DNA intercalation .
  • LH-21 () : A peripheral CB1 receptor antagonist, LH-21 reduces obesity-related metabolic dysregulation without CNS side effects, highlighting the role of hydrophobic substituents (hexyl, dichlorophenyl) in targeting peripheral receptors .

Structural and Crystallographic Insights

  • Crystal Packing: 4-(4-ClPh)-5-(4-NO₂Ph)-3-Ph-1,2,4-triazole () adopts a planar conformation with π-π stacking between chlorophenyl and nitrophenyl groups, stabilizing the lattice .
  • Isostructural Analogues : Halogen substitution (Cl vs. F in ) minimally alters molecular conformation but adjusts crystal packing via halogen bonding, affecting solubility and bioavailability .

Biological Activity

5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C16H15ClN4O, with a molecular weight of approximately 316.77 g/mol. The compound features a 4-chlorophenyl group and a methoxy substituent, which contribute to its unique biological activities and potential applications in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. For instance, it can be synthesized through the reaction of 4-chlorobenzohydrazide with methoxyphenyl isocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is generally conducted in an organic solvent like ethanol at elevated temperatures to facilitate triazole ring formation.

Biological Activity

The biological activity of this compound has been extensively studied, revealing its potential in various therapeutic areas:

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in several human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) . The anti-proliferative activity is often linked to the specific substituents on the triazole ring, which influence its interaction with biological targets.

Antimicrobial and Antifungal Activities

This compound has also shown significant antimicrobial and antifungal activities. The triazole structure allows it to disrupt cellular processes in pathogens by interfering with nucleic acid synthesis and enzyme inhibition .

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The triazole ring can bind to metal ions in enzymes, inhibiting their activity.
  • Receptor Modulation : It may interact with cellular receptors, modulating signal transduction pathways that lead to apoptosis or inhibition of microbial growth .

Comparative Biological Activity

To illustrate the biological activity of this compound relative to similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesBiological Activity
5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazoleSimilar triazole structure; different phenyl groupAnticancer activity
3-Methyl-5-(4-chlorophenyl)-1,2,4-triazoleMethyl substitution on triazoleAntifungal properties
5-(Phenyl)-1H-1,2,3-triazoleDifferent nitrogen arrangementBroad-spectrum antimicrobial activity

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Anticancer Studies : A study using the MTT colorimetric assay demonstrated that derivatives of this compound showed significant anti-proliferative effects against multiple cancer cell lines .
  • Antimicrobial Testing : Various derivatives were tested against Gram-negative bacteria and fungi. Results indicated potent antibacterial activity against E. coli while showing lower efficacy against Pseudomonas aeruginosa .
  • In Vivo Studies : Research on animal models has shown that certain derivatives exhibit significant anti-tumor effects and reduced parasite loads in models infected with Trypanosoma cruzi .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 5-substituted-3-mercapto-4-amino-1,2,4-triazole derivatives can react with chloro-substituted intermediates (e.g., 5-hydroxy-2-chloromethyl-4H-pyran-4-one) under reflux in ethanol with catalytic acetic acid . Purification often involves solvent evaporation, filtration, and recrystallization. Yield optimization requires precise stoichiometric control and reaction time monitoring (4–6 hours) .

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural characterization employs:

  • Elemental analysis : To verify C, H, N, and S content .
  • IR spectroscopy : Identification of functional groups (e.g., C-Cl stretching at ~750 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/phenyl groups) and methoxy protons (δ ~3.8 ppm) .
  • Chromatography : Thin-layer chromatography (TLC) with silica gel plates to confirm purity .

Q. What preliminary biological screening methods are used to assess its activity?

Common assays include:

  • Enzyme inhibition : Mushroom tyrosinase inhibition assays (IC₅₀ determination via UV-Vis spectroscopy at λ = 492 nm) .
  • Antioxidant activity : DPPH radical scavenging assays, comparing % inhibition to standards like BHT/BHA .
  • In vitro cytotoxicity : MTT assays on cell lines (e.g., HeLa, HepG2) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:

  • Electrostatic potential (ESP) : Identify nucleophilic/electrophilic sites on the triazole ring .
  • Frontier molecular orbitals (HOMO/LUMO) : Predict charge transfer interactions and redox behavior .
  • Docking studies : Simulate binding affinities to biological targets (e.g., COX-2) using AutoDock Vina .

Q. What strategies address low selectivity in pharmacological applications?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-phenyl position enhances receptor affinity (e.g., vasopressin V1A receptor Ki = 1.04 nM) .
  • Salt formation : Sodium/potassium salts of thioacetic acid derivatives improve solubility and bioavailability .
  • Isosteric replacement : Replacing the methoxy group with bioisosteres (e.g., -NHCOCH₃) retains activity while reducing toxicity .

Q. How are spectroscopic discrepancies resolved during structural validation?

  • Dynamic NMR : Detect rotational barriers in hindered substituents (e.g., methoxy groups) via variable-temperature experiments .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 369.08) to rule out impurities .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (detection at 254 nm) .
  • LC-MS/MS : Quantify byproducts (e.g., unreacted chlorophenyl intermediates) using multiple reaction monitoring (MRM) .
  • XRD : Compare experimental crystal structures with simulated PXRD patterns to detect polymorphic impurities .

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